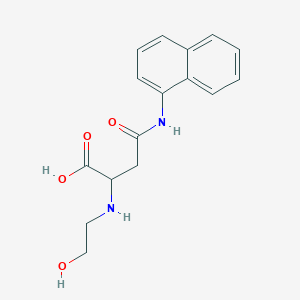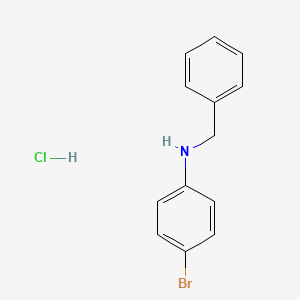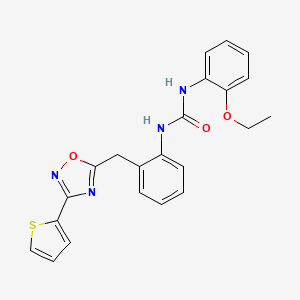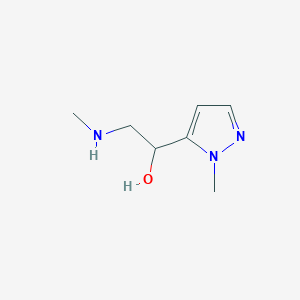![molecular formula C17H17ClO B2717872 4-[1-(3-Chlorophenyl)cyclopentyl]phenol CAS No. 38777-89-8](/img/structure/B2717872.png)
4-[1-(3-Chlorophenyl)cyclopentyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(3-Chlorophenyl)cyclopentyl]phenol, also known as CP 55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1980s by Pfizer researchers and has since been used in numerous scientific studies to investigate the endocannabinoid system and its role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Oxidative Transformation by Manganese Oxides
A study investigated the rapid oxidation of antibacterial agents similar to the compound by manganese oxides, yielding Mn(II) ions. This reaction is influenced by pH, dissolved metal ions, and natural organic matter, indicating a potential application in environmental remediation technologies for the degradation of persistent organic pollutants in soil and water environments (Zhang & Huang, 2003).
Bioplastic Production from Toxic Compounds
Research on Bacillus sp. CYR1 demonstrated the conversion of various toxic organic compounds into poly-3-hydroxybutyrate (PHB), a type of bioplastic. This suggests a novel strategy for converting environmental pollutants into valuable biodegradable plastics, highlighting the compound's role in biotechnological applications for waste management and material science (Reddy et al., 2015).
Catalytic Hydrodechlorination for Water Treatment
A study focused on the catalytic hydrodechlorination of chlorophenols over Pd/Al2O3 in batch and continuous operation modes, which resulted in the degradation of toxic chlorophenols to less harmful compounds. This process demonstrates potential applications in treating water contaminated with chlorinated organic compounds, offering a method for reducing toxicity and environmental impact (Gómez-Quero et al., 2011).
Antioxidant and Therapeutic Roles of Phenolic Compounds
Chlorogenic acid, a related phenolic compound, has been extensively studied for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and other therapeutic roles. This research highlights the broader implications of phenolic compounds in pharmacology and nutraceutical applications, offering insights into the potential health benefits and therapeutic applications of similar compounds (Naveed et al., 2018).
Environmental Monitoring and Exposure Assessment
The assessment of environmental phenols in pregnant women as part of the National Children's Study provides crucial data on human exposure to these compounds. This research underscores the importance of monitoring environmental pollutants and their potential impacts on human health, particularly in vulnerable populations (Mortensen et al., 2014).
Eigenschaften
IUPAC Name |
4-[1-(3-chlorophenyl)cyclopentyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c18-15-5-3-4-14(12-15)17(10-1-2-11-17)13-6-8-16(19)9-7-13/h3-9,12,19H,1-2,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOPEZKTHIPZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2717793.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2717796.png)

![4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate](/img/structure/B2717800.png)
![N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2717801.png)
![4-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2717802.png)
![5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717803.png)





![(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2717810.png)
![2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717812.png)